2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
Overview
Description
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings
Mechanism of Action
Target of Action
It’s known that pyrazolopyridine compounds can serve as ligands in various chemical reactions .
Mode of Action
The compound has been described in the context of Rhodium (III) catalyzed C-H bond functionalization . In this process, the compound interacts with internal alkynes under the influence of a Rhodium (III) catalyst. This leads to a switchable C-H functionalization, providing a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .
Biochemical Pathways
The compound’s involvement in rhodium (iii) catalyzed c-h bond functionalization suggests it may play a role in various organic synthesis pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 124°c . It’s soluble in methanol, which could potentially influence its bioavailability .
Result of Action
The result of the action of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is the production of either C-H alkenylation products or indazole products in moderate to good yields . These products are important in various chemical synthesis processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Rhodium (III) catalyzed C-H bond functionalization is solvent-controlled . Therefore, the choice of solvent can significantly impact the outcome of the reaction. Additionally, the compound’s stability might be influenced by temperature, given its defined melting point .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties
Molecular Mechanism
It has been suggested that the compound may undergo Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloronicotinic acid with hydrazine hydrate to form this compound under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various alkylated or acylated products.
Scientific Research Applications
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Lacks the carboxylic acid group, making it less versatile in forming derivatives.
3-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid: Isomer with different positioning of functional groups, affecting its reactivity and applications.
2-(1H-pyrazol-1-yl)benzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both pyrazole and pyridine rings, along with a carboxylic acid group. This combination allows for diverse chemical reactivity and the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOLBVFQPQOKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019075-47-8 | |
Record name | 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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